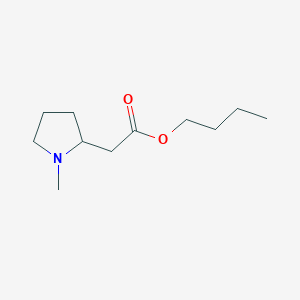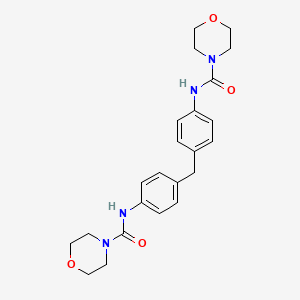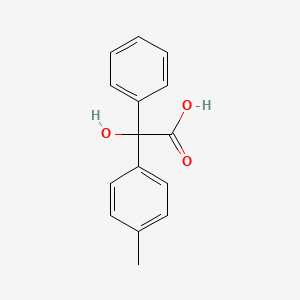![molecular formula C19H22N4S B11965046 4-(4-Ethylpiperazin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11965046.png)
4-(4-Ethylpiperazin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a piperazine ring substituted with an ethyl group and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno compounds with piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
化学反応の分析
Types of Reactions
4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
- 4-(4-ethyl-1-piperazinyl)-2,6-diphenylthieno[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyridazinone derivatives
Uniqueness
4-(4-ethyl-1-piperazinyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities
特性
分子式 |
C19H22N4S |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
4-(4-ethylpiperazin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H22N4S/c1-3-22-9-11-23(12-10-22)18-17-16(15-7-5-4-6-8-15)14(2)24-19(17)21-13-20-18/h4-8,13H,3,9-12H2,1-2H3 |
InChIキー |
USQKCEJENZDLKI-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B11964984.png)

![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964989.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964993.png)

![3-(4-fluorophenyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965002.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965003.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11965014.png)


![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965031.png)
![4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11965044.png)
